An In-depth Technical Guide to [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol
An In-depth Technical Guide to [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Chemical Identity
This guide provides a comprehensive technical overview of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. It is crucial to begin by addressing a point of potential confusion regarding its identification. The topic specifies the chemical name [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol, but provides the CAS number 1123172-89-3. It is imperative for scientific accuracy to note that CAS number 1123172-89-3 correctly identifies (3,5-Difluoro-4-nitrophenyl)methanol [1].
The subject of this guide, [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol , is correctly identified by CAS Number 1417567-87-3 [2][3]. This document will focus exclusively on this trifluoromethyl-substituted compound. The distinction is critical, as the electronic properties and subsequent reactivity of a trifluoromethyl (-CF3) group differ substantially from those of a nitro (-NO2) group, impacting everything from synthetic strategy to biological activity.
The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic profiles and binding affinities[4][5]. This guide will delve into the core properties, synthesis, and potential applications of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol, providing the in-depth, field-proven insights required by professionals in drug development and chemical research.
Physicochemical and Structural Properties
The unique substitution pattern of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol—with two fluorine atoms ortho to the hydroxymethyl group and a trifluoromethyl group para to it—imparts a distinct set of properties. The strong electron-withdrawing nature of both the fluorine atoms and the trifluoromethyl group significantly influences the electron density of the aromatic ring and the reactivity of the benzylic alcohol.
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; CH2 [label="CH₂"]; OH [label="OH"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; CF3 [label="CF₃", fontcolor="#EA4335"];
// Position nodes C1 [pos="0,1.2!"]; C2 [pos="-1,0.6!"]; C3 [pos="-1,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1,-0.6!"]; C6 [pos="1,0.6!"]; CH2 [pos="2,1.2!"]; OH [pos="2.8,0.8!"]; F1 [pos="-1.8,1.2!"]; F2 [pos="1.8,-1.2!"]; CF3 [pos="0,-2.2!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- CH2; CH2 -- OH; C2 -- F1; C5 -- F2; C4 -- CF3;
// Benzene ring double bonds (approximated) edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6; } Caption: Chemical Structure of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1417567-87-3 | [2][3] |
| Molecular Formula | C₈H₅F₅O | [2][6] |
| Molecular Weight | 212.12 g/mol | [2] |
| Predicted XlogP | 2.1 | [6] |
| Appearance | Solid (predicted/typical for similar compounds) | N/A |
| Purity | ≥95% (Typical commercial grade) | [3] |
The predicted octanol/water partition coefficient (XlogP) of 2.1 suggests a moderate degree of lipophilicity, a desirable trait in drug candidates for traversing cellular membranes[6]. The molecule's high fluorine content contributes significantly to this property.
Synthesis and Purification
dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.8]; edge [color="#4285F4", arrowhead=normal];
start [label="Starting Material\n(e.g., 3,5-Difluoro-4-\n(trifluoromethyl)benzoic acid)"]; reduction [label="Reduction Step\n(e.g., LiAlH₄ or NaBH₄)"]; product [label="[3,5-Difluoro-4-\n(trifluoromethyl)phenyl]methanol"]; workup [label="Aqueous Workup\n(Quenching & Extraction)"]; purification [label="Purification\n(Column Chromatography)"];
start -> reduction [label=" Reagent "]; reduction -> workup [label=" Reaction Mixture "]; workup -> purification [label=" Crude Product "]; purification -> product [label=" Pure Product "]; } Caption: A plausible workflow for the synthesis of the target compound.
Experimental Protocol: Reduction of a Benzoic Acid Precursor
This protocol is a representative example based on standard laboratory procedures for the reduction of carboxylic acids to benzyl alcohols.
Expertise & Experience Insight: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for converting carboxylic acids to alcohols. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation but is effective for reducing aldehydes or ketones; if the starting material were the corresponding benzaldehyde, NaBH₄ in a protic solvent like methanol would be the safer and more convenient choice[7].
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen gas to ensure an inert atmosphere, which is crucial as LiAlH₄ reacts violently with water.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0 °C (ice bath).
-
Substrate Introduction: The starting material, 3,5-difluoro-4-(trifluoromethyl)benzoic acid, dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The slow addition is necessary to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Quenching (Workup): The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts in a granular, easily filterable form.
-
Extraction & Drying: The resulting slurry is filtered, and the solid residue is washed with additional THF or ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol.
Spectroscopic Analysis
Characterization of the final product relies on a combination of spectroscopic methods. While a specific, publicly available spectrum for CAS 1417567-87-3 was not found in the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the benzylic -CH₂- protons, a triplet (or more complex multiplet) for the hydroxyl -OH proton (which may exchange with D₂O), and signals in the aromatic region for the two ring protons. The coupling patterns of the aromatic protons would be influenced by both the adjacent fluorine atoms and each other.
-
¹⁹F NMR: The fluorine NMR spectrum would be a key characterization tool. It would be expected to show two distinct signals: one for the two equivalent aromatic fluorine atoms and another for the -CF₃ group. The chemical shifts and coupling constants would be diagnostic of their electronic environment.
-
¹³C NMR: The carbon NMR would show distinct signals for the benzylic carbon, the trifluoromethyl carbon (split into a quartet by the fluorine atoms), and the four unique aromatic carbons. The carbons bonded to fluorine would exhibit large C-F coupling constants.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 212.12. The fragmentation pattern would likely involve the loss of the hydroxyl group or the entire hydroxymethyl group. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₈H₅F₅O.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Strong C-F stretching bands would be expected in the 1100-1400 cm⁻¹ region.
Reactivity and Potential Applications
The primary utility of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol lies in its role as a versatile building block for introducing the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety into larger, more complex molecules.
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start [label="[3,5-Difluoro-4-\n(trifluoromethyl)phenyl]methanol", shape=Mdiamond, fillcolor="#FBBC05"]; oxidation [label="Oxidation\n(e.g., PCC, DMP)"]; aldehyde [label="Corresponding\nBenzaldehyde"]; esterification [label="Esterification\n(e.g., Acyl Chloride, Acid)"]; ester [label="Ester Derivative"]; substitution [label="Nucleophilic Substitution\n(e.g., PBr₃, SOCl₂)"]; benzyl_halide [label="Benzylic Halide"]; api [label="Active Pharmaceutical\nIngredients (APIs)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; agro [label="Agrochemicals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> oxidation; start -> esterification; start -> substitution; oxidation -> aldehyde; esterification -> ester; substitution -> benzyl_halide; benzyl_halide -> api; aldehyde -> api; ester -> agro; } Caption: Potential reaction pathways for the target compound.
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Oxidation: The benzylic alcohol can be readily oxidized to the corresponding benzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the benzoic acid can be achieved with stronger agents like potassium permanganate (KMnO₄). These aldehyde and carboxylic acid derivatives are crucial intermediates in many synthetic routes.
-
Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or acyl chlorides, or etherification with alkyl halides under basic conditions. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
-
Conversion to Benzylic Halides: The alcohol can be converted to a more reactive benzylic bromide or chloride using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). These halides are excellent electrophiles for nucleophilic substitution reactions, allowing for the attachment of the fluorinated moiety to various scaffolds.
Applications in Drug Development:
The trifluoromethyl group is a bioisostere for several other chemical groups and can significantly improve a drug's metabolic stability by blocking sites of oxidative metabolism[5][8]. The incorporation of the 3,5-difluoro-4-(trifluoromethyl)phenyl group into a drug candidate can therefore be a key strategy to enhance its pharmacokinetic properties. This structural motif is particularly valuable in the design of kinase inhibitors, receptor antagonists, and other targeted therapies where precise molecular interactions and favorable drug-like properties are paramount.
Safety and Handling
As a fluorinated organic compound, [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol requires careful handling in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not available from the search results, safety precautions can be inferred from data on structurally similar fluorinated benzyl alcohols[9][10][11][12].
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[9][10].
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors[10][13].
-
Irritation: Similar compounds are known to cause skin, eye, and respiratory irritation[9][10][11]. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice[9][11].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[9].
Hazard Classifications for Similar Compounds:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). (3,5-Difluoro-4-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]
-
Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). (3,5-Difluoro-4-(trifluoromethyl)phenyl)methanol - CAS:1417567-87-3. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChemLite. (n.d.). [3,5-difluoro-4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]
- Ferreira, V. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169.
- Pinto, A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 12345.
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Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4). Retrieved from [Link]
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Alpha Spark Labs. (2026, January 20). The Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery. Retrieved from [Link]
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PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Loba Chemie. (n.d.). BENZYL ALCOHOL GC- HS. Retrieved from [Link]
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PubChem. (n.d.). 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]
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Alfa Aesar. (2009, April 15). Safety Data Sheet - 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]
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MDPI. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
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